Tianeptine Ethyl Ester: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity
Tianeptine Ethyl Ester: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405) Ethyl Ester is a derivative of the atypical antidepressant tianeptine, developed to potentially enhance its pharmacokinetic profile.[1][2][3] This document provides a detailed overview of the chemical properties, structure, synthesis, and purification of tianeptine ethyl ester. Furthermore, it delves into its complex mechanism of action, which involves the modulation of glutamatergic pathways and neurotrophic factor signaling, moving beyond the initial hypothesis of serotonin (B10506) reuptake enhancement.[4][5] This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuropharmacology and drug development.
Chemical and Physical Properties
Tianeptine Ethyl Ester is the ethyl ester derivative of tianeptine.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][4][6]benzothiazepin-11-yl)amino]heptanoate | [1][4][7] |
| CAS Number | 66981-77-9 | [1][2][6] |
| Molecular Formula | C23H29ClN2O4S | [1][4][6] |
| Molecular Weight | 465.01 g/mol | [6][8] |
| Appearance | Yellowish oil or crystalline solid | [1] |
| Melting Point | 94 °C | |
| Boiling Point | 573.3 ± 60.0 °C (Predicted) | [6] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in organic solvents like ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) (slightly); less soluble in water. | [1][6] |
| pKa (Tianeptine) | 4.4 (acidic), 6.86 (basic) | [5] |
Molecular Structure
The structure of tianeptine ethyl ester consists of a tricyclic dibenzothiazepine core, which is characteristic of tianeptine, with an ethyl ester functional group replacing the carboxylic acid.[1]
SMILES: CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C[1][7]
InChI: InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3[1][7]
Experimental Protocols
Synthesis via Fischer-Speier Esterification
The most common method for synthesizing tianeptine ethyl ester is through the acid-catalyzed Fischer-Speier esterification of tianeptine with ethanol.[4]
Methodology:
-
Reactant Preparation: Tianeptine is dissolved in an excess of ethanol.
-
Catalyst Addition: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[1]
-
Reaction: The mixture is heated under reflux to drive the esterification reaction to completion.[1] The reaction mechanism involves several steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of tianeptine, increasing its electrophilicity.[4]
-
Nucleophilic Attack: An ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]
-
Elimination: The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields tianeptine ethyl ester.[4]
-
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess ethanol and acid catalyst are neutralized and removed, often through a basic wash and extraction with an organic solvent.
Caption: Workflow for the synthesis of Tianeptine Ethyl Ester.
Purification
High purity of tianeptine ethyl ester is crucial for research applications.[9] Two common purification techniques are employed:
-
Column Chromatography: A mixture of hexane (B92381) and ethyl acetate is often used as the eluent. By gradually increasing the polarity of the eluent, the desired ester can be separated from unreacted tianeptine and other impurities.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[4]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of tianeptine ethyl ester.[9] A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is commonly performed using a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of tianeptine and its metabolites in biological matrices.[10] This technique is particularly useful in pharmacokinetic studies.[10]
Mechanism of Action and Signaling Pathways
The understanding of tianeptine's mechanism of action has evolved. While initially thought to be a selective serotonin reuptake enhancer (SSRE), this theory has been contested by later research showing a low affinity for the serotonin transporter.[2][4] Current research points to its effects on the glutamatergic system and as a µ-opioid receptor agonist.[4][5]
Modulation of the Glutamatergic System
Tianeptine has been shown to modulate glutamate (B1630785) receptor activity, which is crucial for neuroplasticity.[4][5] It influences both AMPA and NMDA receptor pathways.[4] Studies have demonstrated that tianeptine can normalize the ratio of NMDA to AMPA receptor-mediated currents, particularly under conditions of stress.[11][12][13] This modulation is thought to be mediated through a postsynaptic phosphorylation cascade, as the effects can be blocked by protein kinase inhibitors.[11][12]
Caption: Tianeptine's modulation of glutamate receptors.
Neurotrophic and mTOR Signaling
Tianeptine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.[14][15] This effect is observed in brain regions like the amygdala and hippocampus.[14][16][17] Furthermore, tianeptine activates the mTOR (mammalian target of rapamycin) signaling pathway.[18] The activation of mTOR signaling by tianeptine leads to increased dendritic outgrowth, spine density, and the synthesis of synaptic proteins, all of which contribute to its antidepressant and neuroplastic effects.[18]
Caption: Tianeptine's influence on BDNF and mTOR signaling.
Conclusion
Tianeptine ethyl ester is a significant compound for neuropharmacological research, primarily due to its relationship with tianeptine and its potential for altered pharmacokinetic properties.[3] Its synthesis is well-established through Fischer esterification, and it can be purified to a high degree for experimental use. The mechanism of action of its parent compound, tianeptine, is now understood to be a complex interplay of µ-opioid receptor agonism, glutamatergic modulation, and enhancement of neurotrophic signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals working with tianeptine ethyl ester and related compounds.
References
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- 13. researchgate.net [researchgate.net]
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